N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2S,3S)-3-(Ethoxycarbonyl)oxiran-2-yl]carbonyl}-L-isoleucine typically involves the reaction of L-isoleucine with ethyl oxirane-2-carboxylate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in kilogram quantities, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{[(2S,3S)-3-(Ethoxycarbonyl)oxiran-2-yl]carbonyl}-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-{[(2S,3S)-3-(Ethoxycarbonyl)oxiran-2-yl]carbonyl}-L-isoleucine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(2S,3S)-3-(Ethoxycarbonyl)oxiran-2-yl]carbonyl}-L-isoleucine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{[(2S,3S)-3-(Ethoxycarbonyl)-2-oxiranyl]carbonyl}-L-threonyl-L-isoleucine: A similar compound with a threonyl group instead of an isoleucine group.
N-acyl-L-alpha-amino acids: Compounds containing an acyl group attached to the alpha-amino group of an amino acid.
Uniqueness
N-{[(2S,3S)-3-(Ethoxycarbonyl)oxiran-2-yl]carbonyl}-L-isoleucine is unique due to its specific structural features, such as the presence of an ethoxycarbonyl group and an oxirane ring. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H19NO6 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-3-ethoxycarbonyloxirane-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C12H19NO6/c1-4-6(3)7(11(15)16)13-10(14)8-9(19-8)12(17)18-5-2/h6-9H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7-,8-,9-/m0/s1 |
InChI Key |
MZJYLQZZISBOTF-JBDRJPRFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1[C@H](O1)C(=O)OCC |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1C(O1)C(=O)OCC |
Origin of Product |
United States |
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